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molecular formula C11H5BrF2N2O3 B8810160 3-Bromo-4-(2,5-difluoro-4-nitrophenoxy)pyridine

3-Bromo-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Cat. No. B8810160
M. Wt: 331.07 g/mol
InChI Key: VCADWZKCJGNPOX-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

2,5-Difluoro-4-nitro-phenol (1.739 g, 9.93 mmol) and 3-bromo-4-chloro-pyridine (0.637 g, 3.31 mmol) were dissolved in chlorobenzene (6 ml) and heated at 145° C. overnight. The solvent was removed under reduced pressure and the residue partitioned between EtOAc and 10% K2CO3 (aq). The mixture was extracted with EtOAc (2×). The combined organic extracts were washed with 10% K2CO3 (aq) and brine, dried, evaporated and purified by silica gel chromatography (hexanes/EtOAc) to yield 3-bromo-4-(2,5-difluoro-4-nitrophenoxy)pyridine (414 mg, 38% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.84 (s, 1H), 8.51-8.45 (m, 2H), 7.82-7.78 (m, 1H), 7.22 (d, 1H); MS (ESI) m/z: 331.0 (M+H+).
Quantity
1.739 g
Type
reactant
Reaction Step One
Quantity
0.637 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([F:11])=[CH:4][C:3]=1[OH:12].[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1Cl>ClC1C=CC=CC=1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[O:12][C:3]1[CH:4]=[C:5]([F:11])[C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
1.739 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)O
Name
Quantity
0.637 g
Type
reactant
Smiles
BrC=1C=NC=CC1Cl
Name
Quantity
6 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and 10% K2CO3 (aq)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% K2CO3 (aq) and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 414 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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